

# A Comparative Meta-Analysis of 11β-HSD1 Inhibitors in Clinical Trials

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Compound of Interest

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#### Introduction

11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1) is a critical enzyme that catalyzes the intracellular conversion of inactive cortisone to physiologically active cortisol, particularly in key metabolic tissues like the liver and adipose tissue.[1][2] Chronic excess of cortisol is linked to features of metabolic syndrome, including obesity, insulin resistance, and hyperglycemia.[3] Consequently, the inhibition of 11 $\beta$ -HSD1 has been a promising therapeutic strategy for type 2 diabetes mellitus (T2DM) and other metabolic disorders. This guide provides a meta-analytical comparison of clinical trial data for several prominent 11 $\beta$ -HSD1 inhibitors, presenting efficacy and safety data, detailing experimental protocols, and illustrating the underlying signaling pathway. While numerous compounds have been developed, many have stalled in development due to modest efficacy relative to other available agents.[4]

## Comparative Efficacy of 11β-HSD1 Inhibitors

The clinical development of  $11\beta$ -HSD1 inhibitors has yielded mixed but informative results. Efficacy has been most notable in improving glycemic control and lipid profiles, particularly in obese patients with T2DM.[1] The following tables summarize the quantitative outcomes from key Phase II clinical trials for several inhibitors.



Table 1: Glycemic Control Endpoints (Placebo-Adjusted

**Changes from Baseline**)

| Inhibitor | Study<br>Population            | Dose                | Duration | Change in<br>HbA1c (%)              | Change in<br>Fasting<br>Plasma<br>Glucose<br>(mg/dL) |
|-----------|--------------------------------|---------------------|----------|-------------------------------------|--|
| INCB13739 | T2DM on metformin              | 200 mg/day          | 12 weeks | -0.6%<br>(p<0.01)                   | -24 mg/dL  |
| MK-0916   | T2DM &<br>MetS                 | 6 mg/day            | 12 weeks | -0.3%<br>(p=0.049)                  | No Significant<br>Effect                             |
| BI 187004 | T2DM<br>(overweight/o<br>bese) | 20-240<br>mg/day    | 28 days  | No Clinically<br>Relevant<br>Effect | No Significant<br>Effect                             |
| AZD4017   | NAFLD/NAS<br>H +/- T2D         | 400 mg<br>twice/day | 12 weeks | No Significant<br>Change            | No Significant<br>Change                             |

Data sourced from Rosenstock et al. for INCB13739[1][5], a 2011 study for MK-0916[6], and studies by Bianzano et al. and others for BI 187004 and AZD4017.[7][8][9]

# Table 2: Metabolic Syndrome Components (Placebo-Adjusted Changes from Baseline)



| Inhibitor | Study<br>Population  | Dose                | Duration | Change in<br>Body<br>Weight (kg)    | Change in<br>Lipids   |
|-----------|--|---------------------|----------|-------------------------------------|---|
| INCB13739 | T2DM on<br>metformin                                       | 100-200<br>mg/day   | 12 weeks | -0.9 to -1.1 kg                     | ↓ Total Cholesterol, ↓ LDL, ↓ Triglycerides (in hyperlipidemi c patients) |
| MK-0916   | T2DM &<br>MetS   | 0.5-6 mg/day        | 12 weeks | Modest<br>Decrease                  | ↑ LDL-C by<br>10.4% (at 6<br>mg)  |
| AZD4017   | Idiopathic<br>Intracranial<br>Hypertension<br>(overweight) | 400 mg<br>twice/day | 12 weeks | No Significant<br>Change            | Cholesterol (-7.9%), ↑ HDL (8.2%)   |
| BI 187004 | T2DM<br>(overweight/o<br>bese)                             | 20-240<br>mg/day    | 28 days  | No Clinically<br>Relevant<br>Change | No Clinically<br>Relevant<br>Effect                                       |

Data sourced from Rosenstock et al. for INCB13739[5], a 2011 study for MK-0916[6], and a trial in IIH patients for AZD4017.[9][10]

### **Safety and Tolerability Profile**

Across clinical trials, 11β-HSD1 inhibitors have generally been reported as safe and well-tolerated.[5] Most adverse events (AEs) were mild to moderate in intensity. A key mechanism-based effect is a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reversible, dose-dependent elevation in adrenocorticotropic hormone (ACTH) and adrenal androgens, which typically remain within the normal range.[5][6]



**Table 3: Summary of Common Adverse Events and** 

**Safety Observations** 

| Inhibitor | Key Safety Findings and Common<br>Adverse Events   |
|-----------|--|
| INCB13739 | AE profile similar to placebo. Reversible, dose-<br>dependent elevation in ACTH, generally within<br>the normal range. No hypoglycemic events<br>reported.[5]                    |
| MK-0916   | Generally well tolerated. Mechanism-based increases in adrenal androgen levels that remained within the normal range.[6]   |
| BI 187004 | Well tolerated. Drug-related AEs (51.8% vs 35.7% for placebo) included headache, diarrhea, flushing, and dizziness. A dosedependent increase in heart rate was observed.  [2][7] |
| AZD4017   | Safe and well tolerated in studies for IIH and NAFLD.[8]   |

## **Experimental Protocols**

To provide context for the presented data, this section details the methodology for a representative Phase IIb clinical trial.

# Protocol: Phase IIb Trial of INCB13739 (Rosenstock et al.)

- Objective: To assess the efficacy and safety of the 11β-HSD1 inhibitor INCB13739 as an add-on therapy to metformin in patients with T2DM with inadequate glycemic control.[1][5]
- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][5]

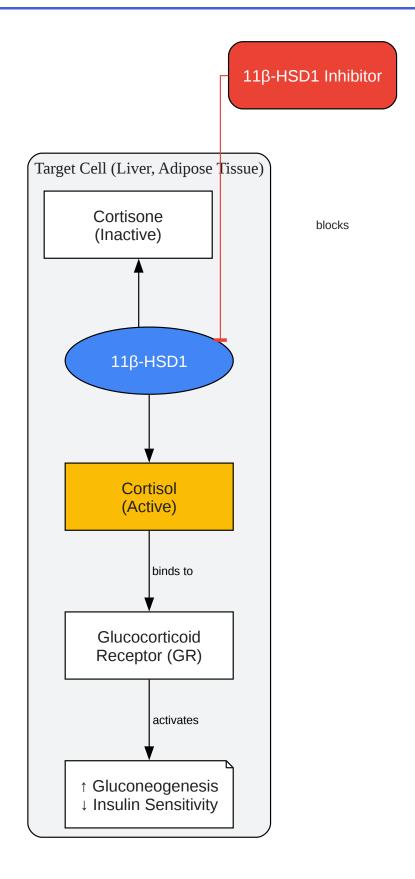


- Patient Population: 302 patients with T2DM who were on a stable metformin monotherapy (mean 1.5 g/day ) with a baseline HbA1c between 7.0% and 11.0%.[1][5]
- Intervention: Patients were randomized to receive one of five doses of INCB13739 (e.g., 100 mg, 200 mg) or a matching placebo, administered orally once daily for 12 weeks.[1][5]
- Primary Endpoint: The primary efficacy measure was the change in HbA1c from baseline to week 12.[1][5]
- Secondary Endpoints: Included changes in fasting plasma glucose, lipid profiles (total cholesterol, LDL, HDL, triglycerides), body weight, and assessment of safety and tolerability through adverse event monitoring and clinical laboratory tests.[1][5]
- Key Assays: HbA1c was measured using standardized laboratory methods. Plasma glucose and lipid panels were determined from fasting blood samples. Hormone levels (ACTH, cortisol) were assessed to monitor the effects on the HPA axis.

### **Signaling Pathway and Mechanism of Action**

 $11\beta$ -HSD1 inhibitors work by blocking the regeneration of active cortisol from inactive cortisone within target cells. This reduction in intracellular cortisol levels mitigates the downstream effects of glucocorticoid receptor activation, such as increased hepatic glucose production and impaired insulin sensitivity.





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Mechanism of  $11\beta$ -HSD1 Inhibition.



#### Conclusion

The clinical development of 11β-HSD1 inhibitors has demonstrated a clear proof of concept: blocking the enzyme can lead to modest but significant improvements in glycemic control, lipid profiles, and body weight in patients with T2DM and metabolic syndrome.[5][6] Inhibitors like INCB13739 showed promising results in Phase II trials, reducing HbA1c and improving cardiometabolic risk factors.[1][5] However, the effects have generally been less pronounced than those of other established and novel diabetes therapies, leading to the discontinuation of many development programs.[4]

Despite this, the class of drugs has proven to be generally safe and well-tolerated. The consistent, mechanism-based activation of the HPA axis is a notable feature but has not been associated with significant adverse clinical outcomes in short-term studies.[5] The data suggest that while  $11\beta$ -HSD1 inhibition may not be a primary therapy for T2DM, it could hold potential for niche indications or as part of combination therapies where its unique effects on cortisol metabolism may be advantageous.

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